molecular formula C6H3ClFNO B1323504 5-Fluoropyridine-2-carbonyl chloride CAS No. 717871-83-5

5-Fluoropyridine-2-carbonyl chloride

Cat. No.: B1323504
CAS No.: 717871-83-5
M. Wt: 159.54 g/mol
InChI Key: IFBZBMDHYAUEJV-UHFFFAOYSA-N
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Description

5-Fluoropyridine-2-carbonyl chloride (CAS: 717871-83-5) is a halogenated pyridine derivative with the molecular formula C₆H₃ClFNO and a molecular weight of 159.55 g/mol . It features a fluorine substituent at the 5-position of the pyridine ring and a reactive carbonyl chloride group at the 2-position. This compound is widely used as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and ligands for catalysis. Its high electrophilicity at the carbonyl carbon enables efficient acylation reactions with nucleophiles such as amines or alcohols .

Properties

IUPAC Name

5-fluoropyridine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO/c7-6(10)5-2-1-4(8)3-9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBZBMDHYAUEJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620521
Record name 5-Fluoropyridine-2-carbonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717871-83-5
Record name 5-Fluoropyridine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoropyridine-2-carbonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoropyridine-2-carbonyl chloride typically involves the fluorination of pyridine derivatives. One common method is the diazotization of 2-amino-5-fluoropyridine followed by treatment with thionyl chloride to introduce the carbonyl chloride group . The reaction conditions often require low temperatures and anhydrous solvents to prevent hydrolysis of the carbonyl chloride group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoropyridine-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Fluoropyridine-2-carbonyl chloride is primarily based on its reactivity as an electrophile. The carbonyl chloride group readily reacts with nucleophiles, facilitating the formation of various derivatives. The fluorine atom at the 5-position enhances the compound’s stability and reactivity by influencing the electronic properties of the pyridine ring .

Comparison with Similar Compounds

2-Fluoropyridine-5-carbonyl Chloride (CAS: 65352-94-5)

  • Molecular Formula: C₆H₃ClFNO (identical to the target compound).
  • Key Difference : Fluorine is at the 2-position, and the carbonyl chloride is at the 5-position.
  • Impact: The altered substituent positions modify electronic effects.

6-Fluoropyridine-2-carbonyl Chloride

  • Molecular Formula: C₆H₃ClFNO (same as above).
  • Key Difference : Fluorine at the 6-position.
  • Impact : The para-substituted fluorine reduces resonance stabilization of the pyridine ring, which may lower thermal stability compared to isomers with meta or ortho fluorine placement .

Halogen-Substituted Analogs

5-Bromopyridine-2-carbonyl Chloride

  • Molecular Formula: C₆H₃BrClNO.
  • Molecular Weight : ~220.5 g/mol (due to bromine’s higher atomic mass).
  • Key Difference : Bromine replaces fluorine at the 5-position.
  • Impact: Bromine’s larger atomic size and polarizability increase steric bulk and reduce electronegativity compared to fluorine. However, bromine’s leaving-group ability may enhance utility in substitution reactions .

5-Chloro-2-methylpyridine-3-carbonyl Chloride (CAS: 1207529-88-1)

  • Molecular Formula: C₇H₅Cl₂NO.
  • Molecular Weight : ~190.0 g/mol.
  • Key Differences :
    • Chlorine replaces fluorine at the 5-position.
    • A methyl group is added at the 2-position.
    • Carbonyl chloride is at the 3-position.
  • Impact : The methyl group introduces steric hindrance, reducing accessibility of the carbonyl chloride for nucleophilic attack. Chlorine’s moderate electronegativity provides weaker electron withdrawal than fluorine, further lowering reactivity. The 3-position carbonyl alters resonance interactions with the pyridine nitrogen .

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Reactivity Notes
This compound C₆H₃ClFNO 159.55 717871-83-5 F (5), COCl (2) High electrophilicity due to meta-fluorine
2-Fluoropyridine-5-carbonyl chloride C₆H₃ClFNO 159.55 65352-94-5 F (2), COCl (5) Enhanced electron withdrawal (ortho-F)
5-Bromopyridine-2-carbonyl chloride C₆H₃BrClNO ~220.5 N/A Br (5), COCl (2) Lower electrophilicity, better leaving group
5-Chloro-2-methylpyridine-3-carbonyl chloride C₇H₅Cl₂NO ~190.0 1207529-88-1 Cl (5), CH₃ (2), COCl (3) Steric hindrance reduces reactivity

Research Findings

  • Electronic Effects : Fluorine’s electronegativity in this compound enhances the electrophilicity of the carbonyl group compared to bromine or chlorine analogs, making it more reactive toward amines in peptide coupling reactions .
  • Steric Influence : The methyl group in 5-chloro-2-methylpyridine-3-carbonyl chloride reduces reaction rates in bulky nucleophile systems, as observed in hindered amidation trials .
  • Positional Isomerism : Ortho-fluorine (2-fluoropyridine-5-carbonyl chloride) exhibits stronger electron withdrawal than meta-fluorine, but its proximity to the nitrogen may lead to competing resonance effects, complicating reaction pathways .

Biological Activity

5-Fluoropyridine-2-carbonyl chloride (C6H4ClFNO) is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and research findings associated with this compound, supported by data tables and case studies.

This compound is characterized by its pyridine ring substituted with a fluorine atom and a carbonyl chloride functional group. The synthesis of this compound typically involves the chlorination of 5-fluoropyridine-2-carboxylic acid or related derivatives using reagents like thionyl chloride or oxalyl chloride.

Synthesis Reaction:

5 Fluoropyridine 2 carboxylic acid+SOCl25 Fluoropyridine 2 carbonyl chloride+SO2+HCl\text{5 Fluoropyridine 2 carboxylic acid}+\text{SOCl}_2\rightarrow \text{5 Fluoropyridine 2 carbonyl chloride}+\text{SO}_2+\text{HCl}

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, antiviral, and anticancer properties. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the compound, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that 5-fluoropyridine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds derived from 5-fluoropyridine showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
This compoundE. coli64 µg/mL

Antiviral Activity

The antiviral potential of this compound was evaluated in vitro against several viruses. In particular, it demonstrated promising activity against the influenza virus, with an IC50 value indicating effective inhibition of viral replication.

Anticancer Activity

In cancer research, derivatives of 5-fluoropyridine have shown cytotoxic effects against various cancer cell lines. A notable study reported that these compounds could inhibit the proliferation of human cancer cells through apoptosis induction.

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial effectiveness of several fluorinated pyridine derivatives, including this compound. The findings revealed that modifications to the carbonyl group significantly influenced antimicrobial potency, suggesting a structure-activity relationship worth exploring further.
  • Antiviral Research : Another study focused on the antiviral activity against RNA viruses, where 5-fluoropyridine derivatives were tested for their ability to inhibit viral entry into host cells. Results indicated a promising reduction in viral load at low concentrations.
  • Cytotoxicity in Cancer Cells : A comprehensive evaluation was conducted on the cytotoxic effects of various fluorinated compounds on cancer cell lines. The results highlighted that this compound induced significant cell death in treated cultures compared to control groups.

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